molecular formula C12H11FN2O2 B1212301 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

Cat. No. B1212301
M. Wt: 234.23 g/mol
InChI Key: XXHZZFPPMBYCIH-UHFFFAOYSA-N
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Patent
US09260445B2

Procedure details

A mixture of 3-[(3-fluoro-4-methoxyphenyl)hydrazinylidene]piperidin-2-one (a mixture of E and Z isomers) (2.45 g) and formic acid (25.0 mL) was stirred at 100° C. for 1 hour. The reaction mixture was cooled to room temperature, and then water (40.0 mL) was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The insoluble materials were separated by filtration, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=10:0 to 10:1) to obtain 7-fluoro-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (780 mg) as a brown solid.
Name
3-[(3-fluoro-4-methoxyphenyl)hydrazinylidene]piperidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:10]N=C2CCCNC2=O)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[CH:19]([OH:21])=O>O>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:2]3[CH2:3][CH2:4][NH:10][C:19](=[O:21])[C:7]=3[NH:10]2)=[CH:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
3-[(3-fluoro-4-methoxyphenyl)hydrazinylidene]piperidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OC)NN=C1C(NCCC1)=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The insoluble materials were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform:methanol=10:0 to 10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C2C3=C(NC2=C1)C(NCC3)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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